molecular formula C22H21FN4O3S2 B2702528 2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 953926-34-6

2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2702528
CAS No.: 953926-34-6
M. Wt: 472.55
InChI Key: BVMOSBOFJITIRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative featuring a 1,3-thiazole core substituted with a sulfanyl-linked carbamoylmethyl group and a 3-acetamidophenyl moiety. The terminal acetamide group is further modified with a 4-fluorobenzyl substituent. Such modifications are characteristic of pharmacologically active molecules, as acetamide and thiazole motifs are common in drug design due to their hydrogen-bonding capacity and metabolic stability.

Properties

IUPAC Name

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S2/c1-14(28)25-17-3-2-4-18(9-17)26-21(30)13-32-22-27-19(12-31-22)10-20(29)24-11-15-5-7-16(23)8-6-15/h2-9,12H,10-11,13H2,1H3,(H,24,29)(H,25,28)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMOSBOFJITIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: This step involves the reaction of a thiazole derivative with a sulfanyl-containing reagent.

    Attachment of the Acetamidophenyl Group: This is usually done through an amide coupling reaction, often using reagents like EDCI or DCC.

    Incorporation of the Fluorophenyl Group: This step can be carried out via a nucleophilic substitution reaction, where a fluorophenyl halide reacts with an appropriate nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide has several research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.

    Biological Research: The compound can be used as a probe to study biochemical pathways and molecular interactions.

    Materials Science: Its unique structural features make it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and the acetamidophenyl moiety are likely involved in binding to these targets, while the fluorophenyl group may enhance the compound’s stability and binding affinity. The exact pathways and molecular targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs are compared below based on heterocyclic core, substituents, and reported bioactivity.

Table 1: Structural and Functional Comparison

Compound Structure Core Heterocycle Key Substituents Reported Bioactivity Reference
Target Compound :
2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide
1,3-Thiazole - 3-Acetamidophenyl carbamoylmethyl
- 4-Fluorobenzyl
Not explicitly reported (inference: potential anti-inflammatory/antimicrobial) N/A
Analog 1 :
2-[(4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide ()
1,2,4-Triazole - 3-Methylphenyl
- 4-Methylphenylsulfanylmethyl
- 2-Trifluoromethylphenyl
No explicit data; structural similarity suggests anti-inflammatory potential
Analog 2 :
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide ()
1,2,4-Triazole - 4-tert-Butylphenyl
- 4-Methoxyphenyl
- 3-Fluorophenyl
No explicit data; substituents imply enhanced lipophilicity and CNS penetration
Analog 3 :
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives ()
1,2,4-Triazole - Furan-2-yl
- Varied arylacetamide substituents
Anti-exudative activity (10 mg/kg dose; comparable to diclofenac sodium)
Analog 4 :
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide ()
Benzene (non-heterocyclic) - 2-Aminophenylsulfanyl
- 4-Methoxyphenyl
Antimicrobial activity (tested against bacterial/fungal strains)

Key Structural and Functional Insights

Heterocyclic Core Influence: The 1,3-thiazole core in the target compound differs from the 1,2,4-triazole in analogs 1–3. Triazoles, however, offer greater metabolic stability due to aromaticity . Analog 4 lacks a heterocycle, which may reduce binding specificity compared to thiazole/triazole derivatives.

Fluorine substituents (e.g., 4-fluorobenzyl in the target compound) enhance lipophilicity and bioavailability . Sulfanyl (-S-) linkages (common in all analogs) contribute to redox modulation and metal chelation, which may underlie anti-inflammatory or antimicrobial effects .

Biological Activity Trends: Anti-exudative activity: Analog 3 demonstrated efficacy comparable to diclofenac sodium, suggesting that triazole-acetamide hybrids with electron-rich substituents (e.g., furan) may target prostaglandin pathways . Antimicrobial activity: Analog 4’s 2-aminophenylsulfanyl group likely disrupts microbial membrane integrity, a mechanism less relevant to the target compound’s fluorobenzyl substituent .

Biological Activity

The compound 2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide is a complex organic molecule characterized by its thiazole ring and various functional groups, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The structural formula of the compound is as follows:

C18H20N4O3S2\text{C}_{18}\text{H}_{20}\text{N}_{4}\text{O}_{3}\text{S}_{2}

Key Features:

  • Thiazole Ring: Known for its reactivity and interaction with biological targets.
  • Acetamidophenyl Moiety: Enhances binding affinity to targets.
  • Fluorophenyl Group: Influences pharmacokinetic properties.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, modulating enzyme activity and influencing various biological pathways. The thiazole component plays a critical role in these interactions, often acting as a scaffold for binding to enzymes and receptors involved in disease processes.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth. The mechanism likely involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Studies have demonstrated that this compound possesses anticancer activity against several cancer cell lines. For instance:

  • IC50 Values: The compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects.
  • Mechanisms: The anticancer activity may be linked to apoptosis induction and inhibition of cell proliferation through modulation of pathways like Bcl-2 family proteins.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential use in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of thiazole derivatives, the compound was found to significantly inhibit the growth of both Gram-positive and Gram-negative bacteria. The study reported a minimum inhibitory concentration (MIC) value lower than that of standard antibiotics used as controls .

Study 2: Anticancer Activity

A comparative analysis of various thiazole compounds highlighted that this specific derivative had an IC50 value significantly lower than doxorubicin against A431 cancer cells. This suggests that it may serve as a more effective alternative in certain contexts.

Study 3: Anti-inflammatory Activity

In vitro assays demonstrated that the compound reduced the production of TNF-alpha and IL-6 in activated macrophages, indicating its potential role in mitigating inflammatory responses .

Data Tables

Biological Activity IC50 (µM) Target Cell Line
Antimicrobial<10Various Bacterial Strains
Anticancer1.61A431
Anti-inflammatoryN/AMacrophage Cell Line

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.